N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide

Description

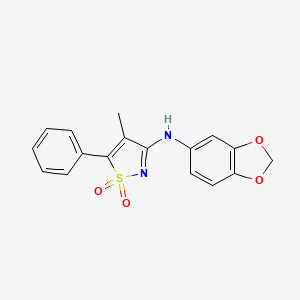

N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide is a heterocyclic compound featuring a fused benzodioxol ring system and an isothiazolamine 1,1-dioxide core. The benzodioxol moiety (1,3-benzodioxol-5-yl) contributes to its planar aromaticity, while the isothiazolamine 1,1-dioxide group introduces sulfonamide-like polarity and conformational rigidity. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL and visualization tools like ORTEP , which are critical for resolving anisotropic displacement parameters and ring puckering dynamics .

Properties

Molecular Formula |

C17H14N2O4S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-methyl-1,1-dioxo-5-phenyl-1,2-thiazol-3-amine |

InChI |

InChI=1S/C17H14N2O4S/c1-11-16(12-5-3-2-4-6-12)24(20,21)19-17(11)18-13-7-8-14-15(9-13)23-10-22-14/h2-9H,10H2,1H3,(H,18,19) |

InChI Key |

FDQIMQZMOMSFHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(S(=O)(=O)N=C1NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further functionalized to introduce the phenyl and isothiazolamine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and reduction steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield a carboxylic acid derivative, while reduction of the isothiazolamine group could produce an amine.

Scientific Research Applications

N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide has a wide range of scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Medicine: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the benzodioxole moiety may interact with enzymes involved in oxidative stress, while the isothiazolamine group could modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogous structures.

Key Observations:

Core Heterocycles: The target compound’s isothiazolamine 1,1-dioxide core distinguishes it from benzimidazoles (e.g., ) and sulfolane derivatives (). Benzimidazoles () prioritize aromatic π-π stacking interactions, whereas the isothiazolamine 1,1-dioxide system may favor hydrogen bonding via sulfone oxygen atoms.

The phenyl and methyl groups in the target compound likely reduce solubility compared to smaller substituents (e.g., sulfolane’s compact structure ).

Synthetic Pathways :

- The target compound may be synthesized via cyclocondensation reactions similar to benzimidazoles (), though sulfone incorporation would require oxidation steps.

- Sodium metabisulfite, used in for benzimidazole synthesis, might also facilitate sulfone formation in related systems.

Pharmacological and Physicochemical Properties

- Solubility: The 1,1-dioxide group increases hydrophilicity compared to non-sulfonated isothiazoles but less than sulfolane, a high-polarity solvent .

- Biological Activity : Benzimidazole derivatives () exhibit antimicrobial and anticancer activity, suggesting the target compound’s benzodioxol and sulfone groups could similarly target enzymes like topoisomerases or kinases.

- Conformational Stability : The benzodioxol ring’s puckering (quantified via Cremer-Pople coordinates ) may influence binding affinity compared to planar systems like benzimidazoles.

Analytical Characterization

- X-ray Crystallography : SHELX and ORTEP are critical for resolving the benzodioxol ring’s puckering and sulfone group geometry. For example, sulfolane’s tetrahydrothiophene ring adopts a chair conformation , whereas the target compound’s benzodioxol ring may exhibit envelope or twist-boat puckering .

- Spectroscopy : IR and NMR data (as in ) would highlight sulfone vibrations (~1300 cm⁻¹) and aromatic proton splitting patterns.

Biological Activity

N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a benzodioxole moiety and an isothiazole ring. Its chemical formula is , with a molecular weight of approximately 316.38 g/mol. The structure can be represented as follows:

Research indicates that this compound may exert its biological effects through various mechanisms:

- Antioxidant Activity : The presence of the benzodioxole group is associated with antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Neuroprotective Effects : There is evidence to suggest that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity

Several studies have reported antimicrobial effects against a range of pathogens. For instance:

- Bacterial Strains : Exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Properties

In vitro assays demonstrated cytotoxic effects on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Induction of apoptosis was observed through caspase activation pathways.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Potential

A study published in 2020 explored the anticancer potential of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. The treatment group showed significantly reduced neuronal loss and improved motor function compared to the control group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of benzodioxol-containing isothiazolamines often involves multi-step reactions. For example, cyclocondensation of substituted isothiazol-3-amines with 1,3-benzodioxol-5-yl precursors under acidic or basic conditions is a common approach. Key parameters for optimization include solvent polarity (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst selection (e.g., triethylamine for deprotonation). Monitoring reaction progress via TLC or HPLC is critical to minimize byproduct formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons from the benzodioxol ring typically appear as doublets at δ 6.7–7.1 ppm, while methyl groups on the isothiazolamine ring resonate near δ 2.3–2.5 ppm. The sulfone group (SO₂) deshields adjacent carbons, shifting their signals to δ 160–170 ppm .

- IR : Strong absorption bands at 1150–1250 cm⁻¹ (symmetric/asymmetric SO₂ stretching) and 940–960 cm⁻¹ (C-O-C stretching in the benzodioxol moiety) confirm functional groups .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reaction outcomes during base-induced rearrangements of intermediates?

- Methodological Answer : Base-induced rearrangements (e.g., ring-opening of isothiazolamine intermediates) may lead to unexpected byproducts. To address this:

- HPLC-MS : Track intermediates in real-time to identify rearrangement pathways.

- Isolation of intermediates : Use flash chromatography under inert atmospheres to prevent degradation.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of intermediates, aiding in pathway optimization .

Q. How can crystallographic data collection parameters be optimized to overcome challenges in structural determination?

- Methodological Answer : Crystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) at 4°C often yields high-quality crystals. For X-ray diffraction:

- Data collection : Use a low-temperature (100 K) nitrogen stream to minimize thermal motion.

- Resolution : Aim for <1.0 Å resolution by optimizing crystal mounting and detector distance.

- Refinement : SHELXL-2018 with anisotropic displacement parameters improves accuracy. The benzodioxol and phenyl rings typically exhibit planar geometry, with torsional angles <5° deviation .

Q. What are the critical factors in designing stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Use buffered solutions (pH 1–13) with UV-Vis monitoring at λ = 270–320 nm (aromatic absorption). Degradation products (e.g., sulfonic acids) form under alkaline conditions (pH >10) .

- Thermal stability : TGA-DSC analysis (heating rate 10°C/min) identifies decomposition points (>200°C for sulfone derivatives). Store samples at -20°C in amber vials to prevent photodegradation .

Data Analysis and Interpretation

Q. How can discrepancies in elemental analysis (C, H, N) be troubleshooted for this compound?

- Methodological Answer : Discrepancies >0.3% require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.